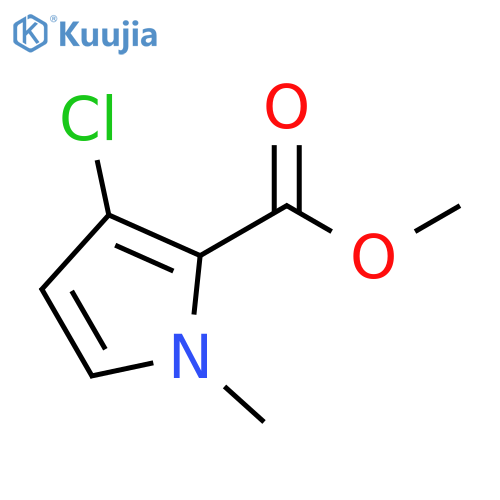Cas no 1638269-27-8 (1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester)

1638269-27-8 structure
商品名:1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester
CAS番号:1638269-27-8
MF:C7H8ClNO2
メガワット:173.596920967102
CID:5181142
1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester
-
- インチ: 1S/C7H8ClNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3
- InChIKey: BMFZEADLZBHSHT-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=CC(Cl)=C1C(OC)=O
1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507441-1g |
Methyl3-chloro-1-methyl-1H-pyrrole-2-carboxylate |
1638269-27-8 | 95% | 1g |
$*** | 2023-03-30 |
1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1638269-27-8 (1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester) 関連製品
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2279938-29-1(Alkyne-SS-COOH)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
